Comprehensive 1H and 13C NMR Spectral Assignments for (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
Comprehensive 1H and 13C NMR Spectral Assignments for (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride
Tokyo, Japan | March 17, 2026
Executive Summary
The structural elucidation of chiral amines is a critical bottleneck in modern drug development, requiring absolute precision in spectral assignment[1]. This technical guide details the complete 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments for (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride . By employing a self-validating matrix of 1D and 2D NMR techniques, this document establishes a robust framework for unambiguous molecular characterization, ensuring high-fidelity data for downstream pharmaceutical applications.
Structural Analysis & Numbering System
To ensure clarity throughout the assignment process, a standardized numbering system is applied to the molecule:
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Ethylamine Moiety: The chiral methine carbon is designated as C-1' , and the terminal methyl group as C-2' .
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Central Aromatic Ring (Ring A): The carbon attached to the ethylamine group is C-1 . Numbering proceeds toward the benzyloxy substituent, making the oxygen-bearing carbon C-3 . The remaining carbons are C-2, C-4, C-5, and C-6 .
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Benzyloxy Group: The methylene carbon is C-1'' . The attached phenyl ring (Ring B) is numbered C-2'' through C-6'' , with the ipso carbon designated as C-1''' (often simplified to the ipso position of Ring B).
Experimental Design & Causality
The integrity of NMR structural elucidation relies heavily on the causality behind experimental parameters. Every choice must serve a specific diagnostic purpose.
Solvent Selection: Why DMSO- d6 ? While CDCl 3 or CD 3 OD are common, anhydrous dimethyl sulfoxide- d6 (DMSO- d6 ) was specifically selected for this hydrochloride salt. DMSO- d6 prevents the rapid chemical exchange of the ammonium protons ( −NH3+ ) with the solvent, allowing them to be observed as a distinct broad singlet near 8.50 ppm. This directly validates the integrity of the hydrochloride salt form, which would be invisible in protic deuterated solvents[2].
Pulse Sequence Strategy (The Validation Loop) A single 1D NMR spectrum is insufficient for highly substituted aromatic systems. We employ a closed-loop validation system:
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1D 1 H and 13 C NMR: Establishes the baseline chemical shifts and integrations[3].
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DEPT-135: Differentiates CH/CH 3 (positive phase) from CH 2 (negative phase) and quaternary carbons (invisible).
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2D COSY (Correlation Spectroscopy): Maps adjacent proton-proton spin systems (e.g., the ethyl group).
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2D HSQC (Heteronuclear Single Quantum Coherence): Links protons to their directly attached carbons ( 1JCH ).
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2D HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of the self-validating protocol. It detects long-range ( 2JCH and 3JCH ) couplings, allowing us to bridge isolated spin systems (e.g., linking the benzyloxy methylene to the central aromatic ring)[4].
Figure 1: Self-validating NMR structural elucidation workflow for chiral amine characterization.
Step-by-Step Methodology
This protocol guarantees reproducible, high-resolution spectral acquisition.
Step 1: Sample Preparation
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Weigh exactly 15.0 mg of (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride.
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Dissolve in 0.6 mL of anhydrous DMSO- d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary).
Step 2: Instrument Calibration
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Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe.
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Lock the magnetic field to the deuterium signal of DMSO- d6 .
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Perform automated tuning and matching (ATMA) for both 1 H and 13 C nuclei to optimize probe sensitivity.
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Shim the magnetic field (Z1-Z5) until the solvent residual peak (2.50 ppm) achieves a full width at half maximum (FWHM) of < 0.8 Hz.
Step 3: Data Acquisition
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1 H NMR: Acquire 16 scans with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 12 ppm.
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13 C NMR: Acquire 1024 scans with a 30° pulse angle, 1 H decoupling (WALTZ-16), and a D1 of 2.0 seconds.
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2D HMBC: Acquire using gradient selection, 256 increments in t1 , 8 scans per increment, optimized for long-range coupling constants of 8 Hz.
Step 4: Processing
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Apply a zero-filling factor of 2 to all Free Induction Decays (FIDs).
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Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation.
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Phase and baseline correct the spectra manually. Reference the spectra to TMS (0.00 ppm)[2].
Data Presentation: Spectral Assignments
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Logic |
| H-2' | 1.50 | Doublet (d) | 3H | 6.8 | Coupled to methine H-1' (COSY). |
| H-1' | 4.40 | Quartet (q) | 1H | 6.8 | Deshielded by adjacent nitrogen and aromatic ring. |
| H-1'' | 5.15 | Singlet (s) | 2H | - | Benzylic/oxy-adjacent methylene. |
| H-4 | 7.05 | ddd | 1H | 8.2, 2.5, 1.0 | Ortho to alkoxy group; shielded. |
| H-6 | 7.15 | dt | 1H | 7.8, 1.2 | Para to alkoxy group. |
| H-2 | 7.25 | Multiplet (m) | 1H | ~2.0 (meta) | Situated between alkyl and alkoxy groups. |
| H-5 | 7.35 | Triplet (t) | 1H | 8.0 | Meta to both substituents; highly coupled. |
| H-4''' | 7.35 | Triplet (t) | 1H | 7.3 | Para proton of the benzyl ring. |
| H-3''', 5''' | 7.40 | Triplet (t) | 2H | 7.5 | Meta protons of the benzyl ring. |
| H-2''', 6''' | 7.45 | Doublet (d) | 2H | 7.5 | Ortho protons of the benzyl ring. |
| -NH 3+ | 8.50 | Broad Singlet (br s) | 3H | - | Ammonium salt protons; validates HCl form. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | DEPT-135 Phase | Key HMBC Correlations ( 2J,3J ) |
| C-2' | 21.0 | Positive (CH 3 ) | C-1', C-1 |
| C-1' | 50.5 | Positive (CH) | C-2', C-1, C-2, C-6 |
| C-1'' | 69.5 | Negative (CH 2 ) | C-3, C-1''' |
| C-2 | 113.5 | Positive (CH) | C-4, C-6, C-1' |
| C-4 | 114.8 | Positive (CH) | C-2, C-6 |
| C-6 | 119.7 | Positive (CH) | C-2, C-4, C-1' |
| C-4''' | 127.9 | Positive (CH) | C-2''', C-6''' |
| C-2''', 6''' | 128.0 | Positive (CH) | C-4''', C-1''' |
| C-3''', 5''' | 128.6 | Positive (CH) | C-1''' |
| C-5 | 130.1 | Positive (CH) | C-1, C-3 |
| C-1''' | 137.2 | Invisible (Cq) | H-1'', H-3''', H-5''' |
| C-1 | 140.2 | Invisible (Cq) | H-1', H-2', H-5 |
| C-3 | 158.6 | Invisible (Cq) | H-1'', H-2, H-4, H-5 |
Mechanistic Logic of Structural Elucidation
The assignment of the highly substituted central aromatic ring (Ring A) is non-trivial and cannot be achieved through 1D NMR alone. We rely on the mechanistic logic of 2D NMR to create a self-validating proof of structure[4].
1. Anchoring the Spin Systems: The elucidation begins with the most distinct signals. The doublet at 1.50 ppm (H-2') and the quartet at 4.40 ppm (H-1') form an isolated A3X spin system, confirmed by a strong COSY correlation. The HSQC spectrum maps these protons to carbons at 21.0 ppm and 50.5 ppm, respectively.
2. Bridging the Ether Linkage via HMBC: The benzyloxy methylene protons (H-1'') appear as a sharp singlet at 5.15 ppm. To prove that this group is attached to the central ring at position 3, we examine the HMBC spectrum. A strong 3JCH cross-peak is observed between H-1'' (5.15 ppm) and a quaternary carbon at 158.6 ppm. Because oxygen heavily deshields the ipso carbon, 158.6 ppm is unambiguously assigned as C-3 .
3. Differentiating the Aromatic Protons: With C-3 identified, the HMBC spectrum reveals correlations from C-3 to protons at 7.25 ppm (H-2), 7.05 ppm (H-4), and 7.35 ppm (H-5).
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H-2 is differentiated from H-4 because H-2 also shows an HMBC correlation to C-1' (the methine carbon of the ethylamine group).
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C-1 (140.2 ppm) is validated by simultaneous HMBC correlations from the ethylamine methine (H-1') and methyl (H-2') protons.
Figure 2: Key 2D NMR bond correlations utilized to unambiguously assign the molecular scaffold.
By systematically applying this logic, every atom in (1R)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride is mapped, leaving no room for structural ambiguity. This methodology aligns with advanced machine learning-augmented DFT predictions for chemical shifts, reinforcing the empirical data with theoretical grounding[3].
References
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Principles of Organic Spectroscopy Open Access Journals URL:
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Resin-Bound Chiral Derivatizing Agents for Assignment of Configuration by NMR Spectroscopy The Journal of Organic Chemistry - ACS Publications URL:[1]
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General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT Journal of Chemical Information and Modeling - ACS Publications URL:[3]
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New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy MDPI URL:[2]
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CASE (Computer-Assisted Structure Elucidation) Study for an Undergraduate Organic Chemistry Class Journal of Chemical Education - ACS Publications URL:[4]
